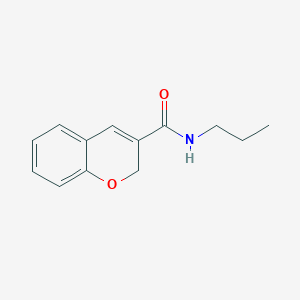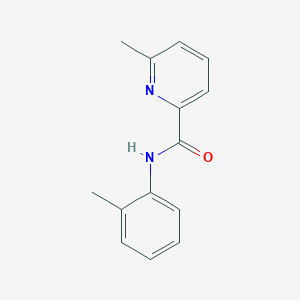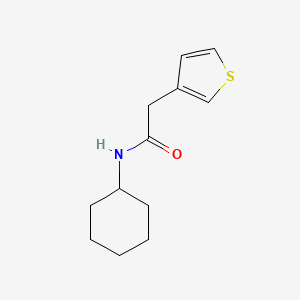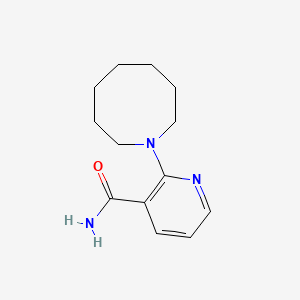![molecular formula C16H18N2O3 B7474317 N-[2-oxo-4-(pyrrolidin-1-ylmethyl)chromen-7-yl]acetamide](/img/structure/B7474317.png)
N-[2-oxo-4-(pyrrolidin-1-ylmethyl)chromen-7-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-oxo-4-(pyrrolidin-1-ylmethyl)chromen-7-yl]acetamide, also known as OPCA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. OPCA is a chromen derivative that has been synthesized using various methods, and its mechanism of action has been extensively studied.
Mecanismo De Acción
The mechanism of action of N-[2-oxo-4-(pyrrolidin-1-ylmethyl)chromen-7-yl]acetamide is not fully understood. However, it has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. N-[2-oxo-4-(pyrrolidin-1-ylmethyl)chromen-7-yl]acetamide has also been found to inhibit the growth of bacteria by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
N-[2-oxo-4-(pyrrolidin-1-ylmethyl)chromen-7-yl]acetamide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. N-[2-oxo-4-(pyrrolidin-1-ylmethyl)chromen-7-yl]acetamide has also been found to inhibit the growth of bacteria by disrupting the bacterial cell membrane. Additionally, N-[2-oxo-4-(pyrrolidin-1-ylmethyl)chromen-7-yl]acetamide has been shown to exhibit fluorescence properties, making it useful as a probe for the detection of metal ions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-[2-oxo-4-(pyrrolidin-1-ylmethyl)chromen-7-yl]acetamide is its potential use as a drug candidate for the treatment of cancer and as an antibacterial agent. Additionally, N-[2-oxo-4-(pyrrolidin-1-ylmethyl)chromen-7-yl]acetamide has been found to exhibit fluorescence properties, making it useful as a probe for the detection of metal ions. However, one of the limitations of N-[2-oxo-4-(pyrrolidin-1-ylmethyl)chromen-7-yl]acetamide is its limited solubility in water, which can make it difficult to work with in lab experiments.
Direcciones Futuras
There are several future directions for the study of N-[2-oxo-4-(pyrrolidin-1-ylmethyl)chromen-7-yl]acetamide. One potential direction is to further investigate its potential use as a drug candidate for the treatment of cancer and as an antibacterial agent. Additionally, further research can be conducted to understand the mechanism of action of N-[2-oxo-4-(pyrrolidin-1-ylmethyl)chromen-7-yl]acetamide and its biochemical and physiological effects. Another potential direction is to explore the use of N-[2-oxo-4-(pyrrolidin-1-ylmethyl)chromen-7-yl]acetamide as a probe for the detection of metal ions in biological systems. Overall, the study of N-[2-oxo-4-(pyrrolidin-1-ylmethyl)chromen-7-yl]acetamide has the potential to lead to significant advancements in various scientific fields.
Métodos De Síntesis
N-[2-oxo-4-(pyrrolidin-1-ylmethyl)chromen-7-yl]acetamide can be synthesized using various methods. One of the commonly used methods involves the reaction of 7-hydroxy-4-chromenone with N-(pyrrolidin-1-ylmethyl)acetamide in the presence of a base. The reaction yields N-[2-oxo-4-(pyrrolidin-1-ylmethyl)chromen-7-yl]acetamide as a white solid with a high yield. Other methods include the reaction of 7-bromo-4-chromenone with N-(pyrrolidin-1-ylmethyl)acetamide and the reaction of 7-methoxy-4-chromenone with N-(pyrrolidin-1-ylmethyl)acetamide.
Aplicaciones Científicas De Investigación
N-[2-oxo-4-(pyrrolidin-1-ylmethyl)chromen-7-yl]acetamide has been extensively studied for its potential applications in various scientific fields. It has been found to have anticancer properties and has been used as a potential drug candidate for the treatment of cancer. N-[2-oxo-4-(pyrrolidin-1-ylmethyl)chromen-7-yl]acetamide has also been studied for its potential use as an antibacterial agent. Additionally, N-[2-oxo-4-(pyrrolidin-1-ylmethyl)chromen-7-yl]acetamide has been used as a probe for the detection of metal ions due to its fluorescence properties.
Propiedades
IUPAC Name |
N-[2-oxo-4-(pyrrolidin-1-ylmethyl)chromen-7-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-11(19)17-13-4-5-14-12(10-18-6-2-3-7-18)8-16(20)21-15(14)9-13/h4-5,8-9H,2-3,6-7,10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IECBRQCGVMVSCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)CN3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-oxo-4-(pyrrolidin-1-ylmethyl)chromen-7-yl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,4-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7474249.png)





![1,3,5-trimethyl-N-[(4-methylphenyl)methyl]pyrazole-4-carboxamide](/img/structure/B7474294.png)




